4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a chloro group and a phenoxyacetamido moiety, which contribute to its biological activity.
The compound can be synthesized through various chemical methods, with significant research focusing on its biological properties and potential uses in pharmaceuticals. It is cataloged under various chemical databases, including PubChem and Biosynth, which provide insights into its structure and properties .
4-Chloro-2-(2-phenoxyacetamido)benzoic acid belongs to the class of benzoic acid derivatives. It is often studied for its role as a pharmaceutical agent, particularly in analgesic and anti-inflammatory contexts.
The synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid typically involves acylation reactions where 4-chloro-2-aminobenzoic acid reacts with phenoxyacetyl chloride or similar acylating agents. The following steps outline a general synthetic route:
Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
The molecular formula for 4-Chloro-2-(2-phenoxyacetamido)benzoic acid is . Its structure features:
The compound's structural data can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into functional groups and molecular interactions.
4-Chloro-2-(2-phenoxyacetamido)benzoic acid can participate in various chemical reactions, including:
Technical details regarding reaction conditions, catalysts, and yields are essential for understanding these processes.
The mechanism of action for 4-Chloro-2-(2-phenoxyacetamido)benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, thus exerting anti-inflammatory effects.
Pharmacological studies often employ techniques such as molecular docking to predict binding affinities and interactions with target proteins, providing quantitative data on its efficacy.
Key physical properties include:
Chemical properties encompass:
Relevant analytical methods such as High Performance Liquid Chromatography (HPLC) may be used to assess purity and stability over time.
4-Chloro-2-(2-phenoxyacetamido)benzoic acid has potential applications in:
Chemical Structure:4-Chloro-2-(2-phenoxyacetamido)benzoic acid (CBA) features a benzoic acid core substituted at the 4-position with chlorine and at the 2-position with a phenoxyacetamido group. This molecular architecture enables targeted interactions with anion channels and cellular pathways modulated by acidic pH [1] [8].
The proton-activated outwardly rectifying anion channel (PAORAC), encoded by the TMEM206 gene, is a chloride-selective channel activated by extracellular acidification. CBA functions as a small-molecule inhibitor of this channel through a pH-dependent mechanism:
Table 1: pH-Dependent Inhibitory Profile of CBA on TMEM206/PAORAC
pH Value | IC50 (µM) | Maximal Inhibition (%) | Proposed Mechanism |
---|---|---|---|
4.5 | 9.55 | >90% | Stabilization of desensitized state |
5.0 | ~25* | ~75%* | Reduced binding affinity |
6.0 | >100* | ~30%* | Inefficient target engagement |
*Values estimated from concentration-response curves in [1].
Physiological Relevance: While CBA demonstrates high specificity for TMEM206 over unrelated chloride channels (e.g., CFTR, TMEM16A) and TRP channels at pH 4.5 [1], its pH-dependent efficacy profile highlights a critical limitation for therapeutic applications in pathological contexts where pH rarely drops below 5.5. Nevertheless, CBA serves as a valuable pharmacological scaffold for developing next-generation TMEM206 inhibitors with improved activity at higher pH [1] [3].
The acidic tumor microenvironment (pH ~6.5-7.0) in colorectal cancer (CRC) creates conditions where TMEM206 activation may influence cancer cell survival pathways. Research using CRISPR/Cas9-generated TMEM206 knockout (KO) CRC cell lines and CBA treatment reveals complex interactions:
Table 2: Effects of CBA and TMEM206 Knockout on Acidic Pathway Phenotypes in CRC Models
Cellular Process | TMEM206 KO Phenotype | CBA Treatment Effect (≥20 µM) | Functional Consequence in CRC |
---|---|---|---|
Acid-induced cell death | No significant protection | Minimal protection at pH 5.0-6.0 | Minor role in direct acidosis cytotoxicity |
Macropinosome resolution | Severely impaired | Significantly delayed | Enhanced albumin retention & nutrient scavenging |
Albumin-dependent survival | Increased | Increased | Promotion of tumor growth in nutrient-poor TME |
Data synthesized from [1] [3].
These findings position CBA as a tool compound for probing TMEM206's role in endosomal trafficking and metabolic adaptation within the acidic CRC microenvironment, rather than as a direct cytoprotective agent against acidosis [1] [3].
CBA was identified via ligand-based virtual screening (LBVS) using flufenamic acid (FFA), a non-specific anion channel modulator, as a structural template [1]. Despite this shared origin, CBA exhibits distinct target selectivity and physicochemical properties:
Table 3: Comparative Profile of CBA and Flufenamic Acid (FFA) Derivatives
Property | CBA | Flufenamic Acid (FFA) | Key Differentiators |
---|---|---|---|
Primary Anion Channel Target | TMEM206 (PAORAC/ASOR) | TRPM4, TMEM16A, CaCCs, VRAC | CBA shows high specificity for TMEM206; FFA is promiscuous |
TMEM206 Inhibition IC50 | 9.55 µM (pH 4.5) | Weak/No direct inhibition reported | CBA is a dedicated TMEM206 scaffold |
TRPM4 Inhibition | Potent (IC50 ~0.3-1.0 µM) | Moderate (IC50 ~10-50 µM) | Both inhibit TRPM4, but CBA is significantly more potent |
Off-Target (e.g., COX) | Negligible activity | Potent COX-1/COX-2 inhibition | CBA lacks significant COX activity, reducing NSAID-like side effects |
Structural Motif | Chlorophenoxyacetamido-benzoic acid | Trifluoromethyl phenylamino-benzoic acid | CBA’s phenoxy linker vs. FFA’s aniline linker; CBA lacks fluorine |
pH-Sensitivity | Marked (activity plummets >pH 5.0) | Minimal pH-dependence | CBA's efficacy is tightly linked to acidic microenvironments |
Data derived from [1] [3] [5].
Key Insights:
Structural Comparison:
CBA: 4-Cl-C6H3-COOH | NH-CO-CH2-O-C6H5 (Phenoxyacetamido)FFA: 2-COOH-C6H4-NH-C6H4-3-CF3 (Trifluoromethyl aniline)
This structural divergence underlies CBA's emergence as a specialized tool for TMEM206/TRPM4 research, offering reduced off-target effects compared to the pluripotent fenamate scaffold [1] [5] [9].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1